3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C20H22N2OS2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22N2OS2 . Unfortunately, the available sources do not provide further details about its molecular structure.Scientific Research Applications
Synthesis and Anti-HIV-1 Activity
Researchers have synthesized derivatives of pyrimidin-4(3H)-one, including compounds similar to "3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one," to investigate their virus-inhibiting properties, specifically against the human immunodeficiency virus (HIV-1). These studies indicate the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new anti-HIV medications (Novikov, Ozerov, Sim, & Buckheit, 2004).
Green Synthesis Approaches
The compound's framework has been utilized in studies focusing on green chemistry approaches for synthesizing pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones. These approaches aim to reduce environmental impact by minimizing the use of hazardous solvents and improving the efficiency of the synthesis process (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).
Novel Synthesis and Biological Activities
Further research has led to the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, highlighting the diverse synthetic routes and potential biological activities of compounds within this chemical class. These activities include antimicrobial and anti-inflammatory properties, showcasing the broad application of these derivatives in medicinal chemistry (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antimicrobial and Anti-inflammatory Activity
Some novel substituted thienopyrimidinones have been prepared and tested for their anti-inflammatory and antimicrobial activities. The synthesis of these compounds involves multi-component condensation reactions, indicating their significant potential in developing new therapeutic agents (Srivastava & Das, 2009).
Antitumor Activity
Novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds exhibit promising anticancer properties, demonstrating the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in cancer therapy (Hafez & El-Gazzar, 2017).
Safety And Hazards
properties
IUPAC Name |
3-ethyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFSSVCOVOGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one |
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